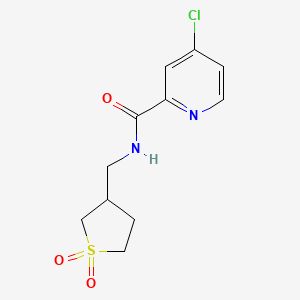

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

Description

4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide is a picolinamide derivative characterized by a 4-chloro-substituted pyridine core linked to a carboxamide group. The unique structural feature of this compound is the tetrahydrothiophene-1,1-dioxide methyl substituent on the amide nitrogen, which confers distinct physicochemical and biological properties. This compound is hypothesized to have applications in agrochemical or pharmaceutical fields due to its structural resemblance to known bioactive molecules .

Properties

IUPAC Name |

4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c12-9-1-3-13-10(5-9)11(15)14-6-8-2-4-18(16,17)7-8/h1,3,5,8H,2,4,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQBRSWSTLPRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the chlorine atom at the 4-position

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Production of amines or other reduced derivatives.

Substitution: Introduction of different functional groups at the reactive sites.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: Potential medicinal applications could involve the development of new pharmaceuticals. The compound's ability to modulate biological targets may lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound could be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and structural analysis.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on their core scaffolds (picolinamide vs. benzamide) and substituent motifs:

Key Observations :

Physicochemical Properties

- Solubility: The sulfone group in the target compound likely enhances aqueous solubility compared to non-polar analogs like 4-chloro-N-phenylpicolinamide .

- Crystal Packing : In analogs like , perpendicular ring arrangements and hydrogen-bonding networks (N–H⋯O) stabilize crystal structures, influencing formulation stability.

- Lipophilicity : Compounds with aromatic or halogen-rich substituents (e.g., ) exhibit higher logP values, affecting membrane permeability.

Data Table: Comparative Overview

Biological Activity

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.80 g/mol. The compound features a chloro group and a dioxidotetrahydrothiophene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₃S |

| Molecular Weight | 341.80 g/mol |

| CAS Number | 1396875-09-4 |

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has shown potential in binding to receptors, which can modulate physiological responses.

Structure-Activity Relationship (SAR)

Studies have explored the SAR of related compounds, emphasizing the importance of functional groups in determining biological activity. For example, modifications in the chloro and dioxothiophene groups can significantly alter receptor affinity and inhibitory potency.

Study 1: CRF1 Receptor Antagonism

In a comparative study involving CRF1 receptor antagonists, compounds structurally related to this compound demonstrated significant binding inhibition. The IC50 values ranged from 9.5 nM to 44 nM for different derivatives, indicating strong receptor affinity and potential for therapeutic applications in stress-related disorders .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds. The study revealed that derivatives with the dioxidotetrahydrothiophene structure exhibited cytotoxic effects on various cancer cell lines, suggesting that this moiety plays a crucial role in mediating anticancer activity.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.